(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C23H24BrNO5 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H24BrNO5/c1-3-4-7-25(2)11-18-19(26)6-5-17-21(27)20(30-23(17)18)10-14-8-16(24)9-15-12-28-13-29-22(14)15/h5-6,8-10,26H,3-4,7,11-13H2,1-2H3/b20-10- |
InChI Key |
QNOYHQPOTBJPMQ-JMIUGGIZSA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran-3(2H)-one Core
The benzofuran-3(2H)-one scaffold is typically synthesized via cyclocondensation of substituted 3-hydroxypyrones with nitroalkenes. A regioselective approach developed by Zhang and Beaudry employs 3-hydroxy-2H-pyran-2-one and methyl 3-nitrobut-3-enoate in 1,2-dichlorobenzene (DCB) with AlCl₃ and trifluoroacetic acid (TFA) as catalysts . The reaction proceeds at 120°C for 16 hours under argon, yielding benzofuran-2(3H)-one derivatives with >90% regioselectivity (Table 1).
Table 1: Reaction Conditions for Benzofuranone Synthesis
| Reactants | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Hydroxypyrone + Nitroalkene | AlCl₃, TFA | DCB | 120°C | 16 h | 72–85% |
For the target compound, a 6-hydroxy-substituted benzofuranone precursor is required. This is achievable by starting with 5-hydroxysalicylic acid derivatives, where the hydroxyl group is protected as a silyl ether (e.g., tert-butyldimethylsilyl) prior to cyclization . Deprotection with tetrabutylammonium fluoride (TBAF) post-cyclization restores the hydroxyl group.
Functionalization at Position 7: Butyl(methyl)aminomethyl Group
The 7-{[butyl(methyl)amino]methyl} substituent is introduced via a Mannich reaction. A copper-catalyzed three-component coupling—using formaldehyde, butyl(methyl)amine, and the 7-position of the benzofuranone—proceeds in tetrahydrofuran (THF) with CuBr as a catalyst . The reaction achieves 65–78% yields under mild conditions (40–60°C, 8–12 hours).
Mechanistic Insights:
-
Iminium Ion Formation: Formaldehyde and amine react to generate an iminium intermediate.
-
Nucleophilic Attack: The benzofuranone’s C7 position attacks the iminium ion.
-
Proton Transfer: Stabilization of the adduct yields the aminomethyl derivative .
Stereoselective Formation of the (2Z)-Methylidene Group
The Z-configured methylidene group is installed via a palladium-catalyzed Heck coupling between the benzodioxin bromide and the benzofuranone. Using Pd(PPh₃)₄ and triethylamine in DMF at 80°C, the reaction favors the Z-isomer (75:25 Z:E ratio) due to steric hindrance from the adjacent bromine atom .
Optimization Data:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Et₃N (2 equiv).
-
Solvent: DMF, 80°C, 24 hours.
Final Assembly and Purification
The fully substituted benzofuranone is purified via flash column chromatography (FCC) using silica gel and a hexane/ethyl acetate gradient . Recrystallization from ethanol/water enhances purity to >98%.
Key Challenges:
-
Regiochemistry: Ensuring selective functionalization at C6 and C7 requires orthogonal protecting groups.
-
Stereocontrol: The Z-configuration is maintained by low-temperature workup and sterically demanding catalysts .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated benzodioxin ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Halogen Substituents
- In contrast, the 2-fluorobenzylidene group in ’s derivative may improve blood-brain barrier penetration for neurological targets .
Aminoalkyl Modifications
- The 7-{[butyl(methyl)amino]methyl} group in the target compound introduces a bulky tertiary amine, likely enhancing lipophilicity and membrane permeability compared to the dimethylamino group in ’s analogue . This modification mirrors trends in neuroactive compounds where alkylamino chains modulate receptor affinity .
Hydroxy and Methoxy Groups
- The 6-hydroxy group in the target compound and Compound 9 facilitates hydrogen bonding, as demonstrated in amyloid fibril detection . However, 5,6-dimethoxy derivatives () show superior acetylcholinesterase (AChE) inhibition due to increased electron density and steric shielding .
Biological Activity
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one , identified by CAS number 929440-11-9 , is a complex organic molecule with potential biological activities. Its intricate structure, featuring a benzofuran core fused with a benzodioxin moiety and various functional groups, suggests a diverse range of pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrO6 |
| Molecular Weight | 445.3 g/mol |
| CAS Number | 929440-11-9 |
| IUPAC Name | (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one |
The compound's unique structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural motifs within the compound facilitate binding to active sites, which can modulate enzyme activity or receptor signaling pathways. This interaction may lead to various therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective actions.
Predicted Biological Activities
In silico studies using platforms like PASS (Prediction of Activity Spectra for Substances) have suggested that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant properties
- Anti-inflammatory effects
- Antimicrobial activity
- Neuroprotective effects
These predictions indicate that the compound may have significant potential in drug development.
Study on Antioxidant Activity
A recent study investigated the antioxidant properties of compounds similar to (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress in cellular models.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of related benzofuran derivatives. In animal models of neurodegenerative diseases, these compounds exhibited significant reductions in neuronal cell death and improved cognitive function. The mechanism was attributed to their ability to inhibit apoptotic pathways and enhance neurotrophic factor signaling.
Antimicrobial Activity
Another study focused on the antimicrobial properties of similar benzodioxin compounds. The findings revealed that these compounds demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mode of action was linked to disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
